Computed Lipophilicity (XLogP3‑AA) vs. 1,3,4‑Thiadiazole Class Baseline
The target compound displays a computed XLogP3‑AA value of 3.8, as derived from the PubChem 2021.05.07 release pipeline [REFS‑1]. In contrast, the established 1,3,4‑thiadiazole‑based drug acetazolamide (5‑acetamido‑1,3,4‑thiadiazole‑2‑sulphonamide) has a measured log P of −0.26 [REFS‑2]. This >4‑log‑unit shift reflects the combined effect of the pivalamido and ethyl‑benzoate motifs and translates to a markedly different predicted passive membrane permeability profile. For context, CNS‑penetrant small molecules typically exhibit log P values of 2–4, placing the target compound in a favourable window for cell‑based assays while rendering it distinct from the highly polar, renally cleared thiadiazole sulphonamides.
| Evidence Dimension | Predicted partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.8 |
| Comparator Or Baseline | Acetazolamide (5‑acetamido‑1,3,4‑thiadiazole‑2‑sulphonamide) – measured log P = −0.26 |
| Quantified Difference | Δ > 4.0 log units |
| Conditions | Computed value from PubChem (XLogP3‑AA algorithm); comparator value from published experimental determination (shake‑flask method) [REFS‑2] |
Why This Matters
A >4‑log‑unit lipophilicity differential directly informs solubility, permeability, and protein‑binding behaviour; researchers selecting a thiadiazole scaffold for intracellular or CNS targets gain a clear physicochemical advantage over the classical sulphonamide series.
- [1] PubChem Compound Summary for CID 18561323, Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate. National Center for Biotechnology Information, 2026. (Accessed 29 Apr 2026). View Source
- [2] Maren, T. H. Relations between structure and biological activity of sulfonamides. *Ann. Rev. Pharmacol. Toxicol.* 1976, 16, 309‑327. View Source
